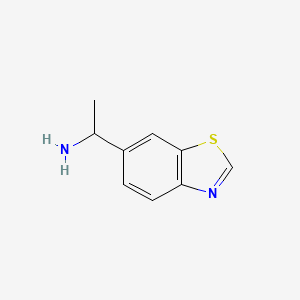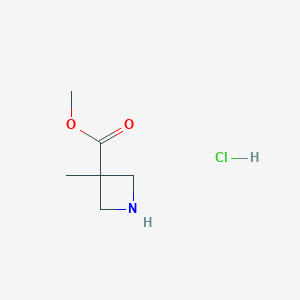![molecular formula C9H4BrCl3N2O B1375539 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone CAS No. 1379670-84-4](/img/structure/B1375539.png)
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
概要
説明
The compound “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . The 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with an empirical formula of C8H5BrN2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The reaction was carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) and triethylamine . This method is advantageous due to its mild conditions, simple post-treatment, and high yield of the target compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, it’s worth noting that 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 .Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine have been studied. It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .科学的研究の応用
Synthesis of Heterocycles
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone plays a significant role in the synthesis of complex heterocycles. For instance, Alekseyev, Amirova, and Terenin (2015) developed a method for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization. This method allows for the construction of a 5-bromo-7-azaindole scaffold, showcasing the compound's versatility in synthesizing hard-to-reach heterocycles (Alekseyev, Amirova, & Terenin, 2015).
Application in Total Synthesis
Baeza et al. (2010) utilized a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine for the total synthesis of natural alkaloid variolin B and deoxyvariolin B. This synthesis involved selective palladium-mediated functionalization of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, demonstrating the compound's application in the synthesis of complex natural products (Baeza et al., 2010).
Development of Antibacterial Compounds
Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which exhibited antibacterial activity in vitro. This highlights the potential of derivatives of this compound in developing new antibacterial agents (Toja et al., 1986).
Insecticide Intermediate Synthesis
Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for the new insecticide chlor-antraniliprole. This synthesis involves a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine, indicating its utility in the development of agricultural chemicals (Niu Wen-bo, 2011).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its potential activities against FGFR1, 2, and 3, given the reported activities of related compounds . Additionally, the development of novel 7-azaindole derivatives through further modifications could be a promising area of research .
作用機序
Target of Action
The primary target of the compound 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of the receptor results in downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The compound’s interaction with these kinases can inhibit their activity, leading to alterations in cellular signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptors and transcription factors, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the proliferation and apoptosis of cancer cells by targeting specific signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway . The compound’s impact on gene expression can lead to changes in the levels of key proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of protein kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses . Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression patterns that affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained alterations in cellular processes, such as prolonged inhibition of kinase activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus can influence gene expression by interacting with transcription factors, while its localization in the cytoplasm can affect signaling pathways and metabolic processes .
特性
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-4-1-5-6(7(16)9(11,12)13)3-15-8(5)14-2-4/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBNBIYNUINNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


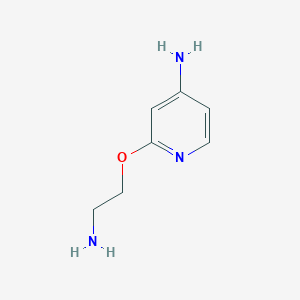
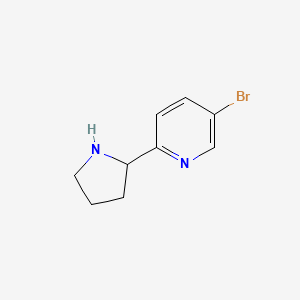
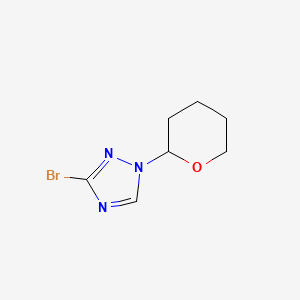
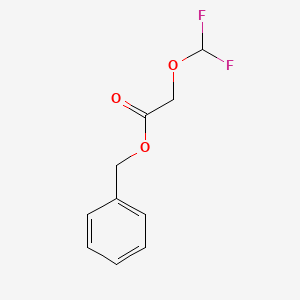
![2,6-diphenylfuro[2,3-f][1]benzofuran](/img/structure/B1375460.png)
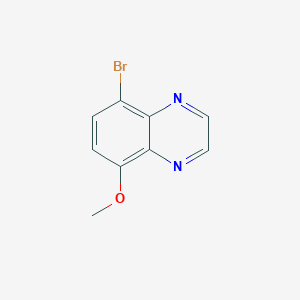


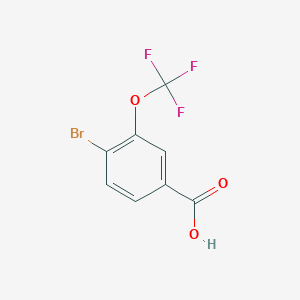
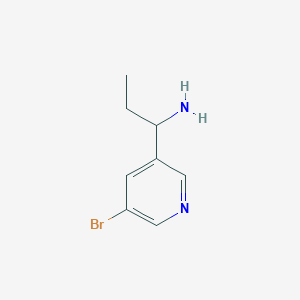
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)
